4-CYCLOPROPYL-5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
“4-CYCLOPROPYL-5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique combination of cyclopropyl, dimethyl-pyrazol, and triazole-thiol groups, which may contribute to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-CYCLOPROPYL-5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or other cyclopropyl-containing reagents.
Formation of the triazole ring: The triazole ring can be formed through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Thiol group introduction: The thiol group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The compound may undergo reduction reactions, particularly at the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and triazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation products: Disulfides.
Reduction products: Reduced triazole derivatives.
Substitution products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in coordination chemistry and catalysis.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Antimicrobial Activity: Investigation of its antimicrobial properties against various pathogens.
Medicine
Drug Development: Exploration of its potential as a lead compound in drug discovery, particularly for its triazole and pyrazole moieties.
Industry
Agriculture: Potential use as a fungicide or pesticide.
Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of “4-CYCLOPROPYL-5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” may involve interaction with specific molecular targets such as enzymes or receptors. The triazole and pyrazole rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The thiol group may also play a role in redox reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclopropyl-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
- 4-cyclopropyl-5-(1,3-dimethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-cyclopropyl-5-(1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-amine
Uniqueness
The unique combination of cyclopropyl, dimethyl-pyrazol, and triazole-thiol groups in “4-CYCLOPROPYL-5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” may confer distinct biological and chemical properties compared to similar compounds. This uniqueness can be attributed to the specific spatial arrangement and electronic effects of these functional groups.
Properties
IUPAC Name |
4-cyclopropyl-3-(2,5-dimethylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S/c1-6-5-8(14(2)13-6)9-11-12-10(16)15(9)7-3-4-7/h5,7H,3-4H2,1-2H3,(H,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORMJJRAVUIWDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NNC(=S)N2C3CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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